

1-Chloro-4-methylcyclohexane physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-methylcyclohexane

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Chloro-4-methylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methylcyclohexane (CAS No. 931-68-0) is a colorless liquid and a halogenated cycloalkane derivative.^[1] Its structure, featuring a chlorine atom and a methyl group on a cyclohexane ring, leads to the existence of cis and trans stereoisomers, each with distinct conformational preferences and properties. This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-chloro-4-methylcyclohexane**, along with detailed experimental protocols for its synthesis. It serves as a technical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Isomerism

1-Chloro-4-methylcyclohexane is a cyclic organic compound with the molecular formula $C_7H_{13}Cl$.^[2] The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both the chloro and methyl groups are on the same face of the ring (one axial, one equatorial in the most stable chair conformation). In the trans isomer, they are on opposite faces (both can be equatorial or both axial). The trans-diequatorial conformation is generally the more stable due to reduced steric strain.^[3]

Molecular Identifiers:

- IUPAC Name: **1-chloro-4-methylcyclohexane**[\[4\]](#)
- SMILES: CC1CCC(CC1)Cl[\[4\]](#)
- InChI: InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3[\[5\]](#)
- InChIKey: KNEUJTFLMQRIFD-UHFFFAOYSA-N[\[5\]](#)

Physical Properties

The physical properties of **1-chloro-4-methylcyclohexane** are summarized in the table below. Data generally refers to the mixture of isomers unless otherwise specified.

Property	Value	Reference(s)
Molecular Weight	132.63 g/mol	[2] [4]
Appearance	Colorless liquid	[1]
Density	0.95 g/cm ³	[1] [2]
Boiling Point	165.5 °C at 760 mmHg	[1] [2]
Flash Point	41.8 °C	[1] [2]
Vapor Pressure	2.46 mmHg at 25 °C	[2]
Refractive Index	1.45	[1] [6]
LogP (Octanol/Water Partition Coefficient)	2.80	[1] [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-chloro-4-methylcyclohexane**.

- Mass Spectrometry (MS): Electron ionization mass spectra are available through the NIST/EPA/NIH Mass Spectral Library.[\[5\]](#) The NIST WebBook provides access to this data for

detailed analysis of fragmentation patterns.[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectral data have been reported and are essential for confirming the structure and stereochemistry of the isomers.[4]
- Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database, showing characteristic C-H and C-Cl stretching and bending vibrations.[7]

Chemical Properties and Reactivity

As a secondary alkyl halide, **1-chloro-4-methylcyclohexane** undergoes nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: The reactivity of **1-chloro-4-methylcyclohexane** in nucleophilic substitution reactions is influenced by the stereochemistry of the isomers. It can react via both $\text{S}_{\text{N}}1$ and $\text{S}_{\text{N}}2$ mechanisms, although $\text{S}_{\text{N}}1$ is more likely for tertiary analogues like 1-chloro-1-methylcyclohexane due to the formation of a more stable carbocation.[8] The stability of the intermediate carbocation is a key factor in its reaction pathways.
- Conformational Stability: The trans isomer exists primarily in a diequatorial conformation (1-ee), which is more stable than the diaxial conformation (1-aa).[3] The energy difference is related to the A-values of the chloro and methyl groups. The diequatorial conformation of trans-**1-chloro-4-methylcyclohexane** is considered a low-energy reference state with minimal steric interactions.[3]

Experimental Protocols

Synthesis of 1-Chloro-4-methylcyclohexane from 4-Methylcyclohexanol

A common method for the synthesis of **1-chloro-4-methylcyclohexane** involves the reaction of 4-methylcyclohexanol with a source of hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[2]

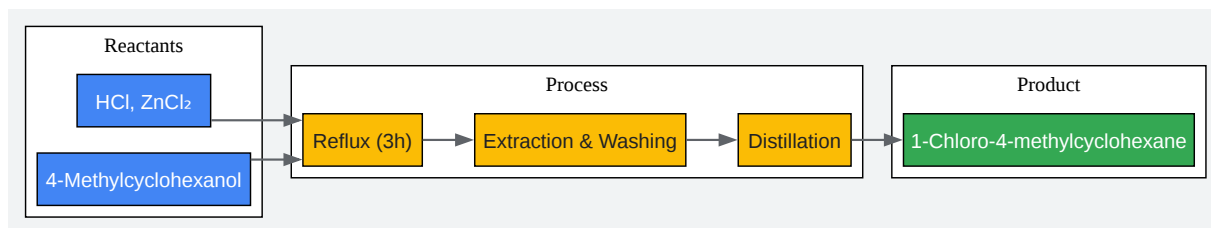
Materials and Reagents:

- 4-methylcyclohexanol (cis/trans mixture)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Zinc Chloride (ZnCl_2)
- Diethyl ether
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, place 4-methylcyclohexanol.
- **Reagent Addition:** Cautiously add an excess of concentrated hydrochloric acid and a catalytic amount of anhydrous zinc chloride.
- **Reaction Conditions:** Heat the mixture under reflux for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).^[2]
- **Workup:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-chloro-4-methylcyclohexane**.

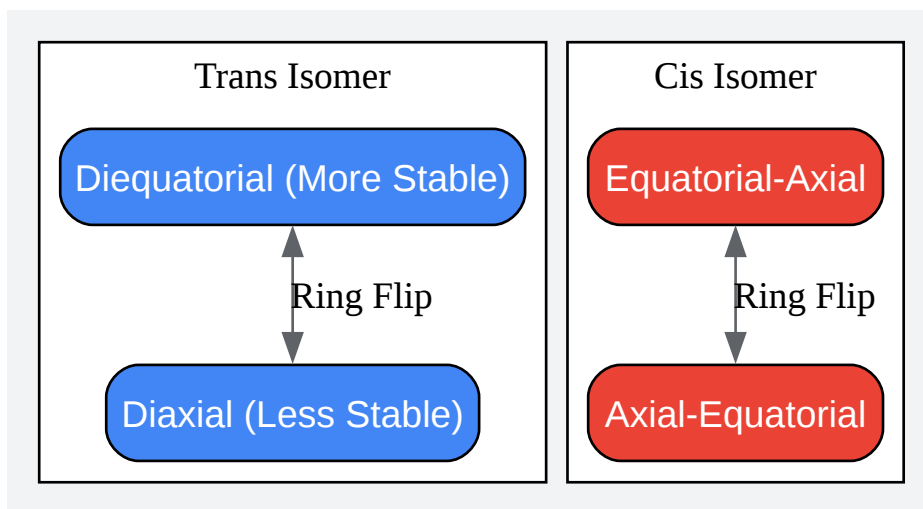


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Caption: Synthesis workflow for **1-chloro-4-methylcyclohexane**.

Conformational Analysis

The stereochemistry of **1-chloro-4-methylcyclohexane** is best understood by examining the chair conformations of its cis and trans isomers. The relative stability of these conformers dictates the overall energy and reactivity of the molecule.



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Caption: Chair conformation equilibrium in cis and trans isomers.

Safety and Handling

1-Chloro-4-methylcyclohexane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves and safety goggles, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

1-Chloro-4-methylcyclohexane is a key intermediate in organic synthesis with well-defined physical and chemical properties. Its stereoisomeric nature and conformational behavior are critical considerations for its application in research and development. This guide provides essential data and protocols to support its use in a scientific setting.

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